Ethyl imidazo[1,2-a]pyridine-7-carboxylate
Overview
Description
Ethyl imidazo[1,2-a]pyridine-7-carboxylate is a chemical compound belonging to the imidazo[1,2-a]pyridine family, which is known for its fused bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of infectious diseases such as tuberculosis .
Mechanism of Action
Target of Action
Ethyl imidazo[1,2-a]pyridine-7-carboxylate is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry
Mode of Action
The mode of action of this compound involves direct functionalization through radical reactions . This includes transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
The compound is known to be involved in the construction of imidazo[1,2-a]pyridine derivatives .
Pharmacokinetics
The compound is known to be a solid at room temperature , which may impact its bioavailability.
Result of Action
Similar compounds have shown signs of apoptosis including nuclear condensation and fragmentation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable at room temperature when sealed in a dry environment
Biochemical Analysis
Biochemical Properties
Ethyl imidazo[1,2-a]pyridine-7-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates . This inhibition can modulate signaling pathways that are critical for cell growth and survival. Additionally, this compound can bind to DNA and RNA, affecting the transcription and translation processes .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It can induce apoptosis, a form of programmed cell death, in cancer cells by activating caspases, which are proteases that play essential roles in apoptosis . This compound also influences cell signaling pathways, such as the NF-kappaB pathway, which is involved in immune response and inflammation . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . For example, it can inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, this compound can modulate gene expression by binding to DNA and influencing transcription factor binding .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit tumor growth without significant toxicity . At higher doses, it may cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimal effective dose is required to achieve therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which oxidize the compound to more water-soluble metabolites for excretion . This compound can also influence metabolic flux by altering the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be actively transported by specific transporters or passively diffuse across cell membranes . Binding proteins in the blood can also facilitate its distribution to target tissues .
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function. It is often found in the nucleus, where it can interact with DNA and transcription factors . Post-translational modifications, such as phosphorylation, can also influence its localization and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl imidazo[1,2-a]pyridine-7-carboxylate can be synthesized through various methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones . This reaction typically requires an aryl or carboxylate group at the β position, which is subsequently reduced to an OH group and derivatized . Another method involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums under ambient, aqueous, and metal-free conditions .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridines often employs metal-catalyzed coupling reactions, such as those using copper, iron, gold, ruthenium, and palladium catalysts . These processes, however, face challenges related to product separation and the use of undesirable solvents like N,N-dimethylformamide, 1,2-dichloroethane, and acetonitrile .
Chemical Reactions Analysis
Types of Reactions
Ethyl imidazo[1,2-a]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions often involve the use of reducing agents to convert functional groups within the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, are common for modifying the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include bases like NaOH for cycloisomerization, and metal catalysts such as palladium for coupling reactions . Reaction conditions vary but often involve ambient temperatures and aqueous environments for green chemistry approaches .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloisomerization of N-propargylpyridiniums yields imidazo[1,2-a]pyridines .
Scientific Research Applications
Ethyl imidazo[1,2-a]pyridine-7-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl imidazo[1,2-a]pyridine-7-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine-3-carboxamides: These compounds also exhibit anti-tuberculosis activity.
Imidazo[1,2-a]pyridine-2-carbohydrazide derivatives: These derivatives have been synthesized for their potential cytotoxic activity.
The uniqueness of this compound lies in its specific structural features and its broad range of applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
ethyl imidazo[1,2-a]pyridine-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-3-5-12-6-4-11-9(12)7-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYWNAGXCZHLLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NC=CN2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472811 | |
Record name | Ethyl imidazo[1,2-a]pyridine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372147-49-4 | |
Record name | Ethyl imidazo[1,2-a]pyridine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl imidazo[1,2-a]pyridine-7-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.